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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

Cat. No.: B555915 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges associated with the aggregation of peptides containing the non-canonical

dicarboxylic amino acid, 2-Aminooctanedioic acid (Aco).

Frequently Asked Questions (FAQs)
Q1: What is 2-Aminooctanedioic acid (Aco) and how does it affect my peptide's properties?

A1: 2-Aminooctanedioic acid (Aco) is an alpha-amino acid with a side chain containing two

carboxylic acid groups. This dicarboxylic nature makes it an acidic and highly hydrophilic

residue. At physiological pH, both side-chain carboxyl groups are typically deprotonated,

conferring a net negative charge to the residue. The incorporation of Aco into a peptide

sequence generally increases its overall acidity and hydrophilicity, which can significantly

influence its solubility and aggregation propensity.

Q2: My Aco-containing peptide is showing signs of aggregation. What are the likely causes?

A2: Peptide aggregation is a complex phenomenon driven by a variety of factors.[1] For Aco-

containing peptides, aggregation can be influenced by:

Overall Peptide Hydrophobicity: While Aco itself is hydrophilic, long stretches of hydrophobic

amino acids elsewhere in the sequence can still drive aggregation.[2]
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Secondary Structure Formation: The peptide chain may be adopting secondary structures,

such as beta-sheets, that promote intermolecular hydrogen bonding and lead to aggregation.

[1]

pH and Ionic Strength of the Solution: The pH of the solution affects the ionization state of

Aco and other charged residues. At a pH near the peptide's isoelectric point (pI), where the

net charge is zero, solubility is at its minimum, and aggregation is most likely. High salt

concentrations can sometimes lead to "salting out" and precipitation of the peptide.

Peptide Concentration: Higher peptide concentrations increase the likelihood of

intermolecular interactions and subsequent aggregation.

Temperature: Elevated temperatures can sometimes increase the rate of aggregation.

Q3: How can incorporating Aco potentially reduce peptide aggregation?

A3: The acidic side chain of Aco can act as a "gatekeeper" residue. When positioned

strategically next to hydrophobic regions, the negatively charged carboxyl groups can create

electrostatic repulsion between peptide chains, disrupting the hydrophobic interactions that

often lead to aggregation.[1] This makes Aco a potentially valuable tool in designing more

soluble and less aggregation-prone peptides.

Troubleshooting Guides
Problem 1: My Aco-containing peptide is insoluble in
standard aqueous buffers (e.g., PBS, Tris).
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Potential Cause Troubleshooting Step Rationale

pH is near the peptide's

isoelectric point (pI).

Calculate the theoretical pI of

your peptide. Attempt to

dissolve the peptide in a buffer

with a pH at least 1-2 units

above the pI. For acidic

peptides like those containing

Aco, a basic buffer is often

effective.

Peptides are least soluble at

their pI. Increasing the pH

deprotonates the carboxylic

acid groups of Aco and other

acidic residues, increasing the

net negative charge and

promoting solubility through

electrostatic repulsion.[3]

High overall hydrophobicity of

the peptide sequence.

First, try dissolving a small

amount of the peptide in an

organic solvent such as

dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF), and

then slowly add this solution to

your aqueous buffer.

Highly hydrophobic peptides

may require an organic co-

solvent to initially break up

aggregates before they can be

solvated in an aqueous

environment.[2]

Intermolecular hydrogen

bonding leading to gel

formation.

Treat the peptide with a

denaturant such as 6 M

guanidine hydrochloride or 8 M

urea, followed by dialysis or

buffer exchange into the

desired final buffer.

Denaturants disrupt the non-

covalent interactions (like

hydrogen bonds) that hold

aggregates together, allowing

the peptide to be resolubilized.

Problem 2: My Aco-containing peptide aggregates
during solid-phase peptide synthesis (SPPS).
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Potential Cause Troubleshooting Step Rationale

On-resin aggregation due to

secondary structure formation.

Incorporate a structure-

breaking dipeptide, such as a

pseudoproline or a Dmb-

dipeptide, every 6-7 residues,

particularly before hydrophobic

stretches.

These specialized dipeptides

introduce a "kink" in the

peptide backbone, disrupting

the formation of beta-sheets

and other secondary structures

that lead to on-resin

aggregation.[4][5]

Poor solvation of the growing

peptide chain.

Switch to a more effective

swelling resin (e.g., NovaPEG,

PEGA). Use N-

methylpyrrolidone (NMP) or

add up to 25% DMSO to the

DMF solvent.

Better resin swelling and more

polar solvents improve the

solvation of the peptide chain,

making reactive sites more

accessible and reducing

aggregation.[1]

Difficult coupling reactions.

Use a stronger coupling

reagent like HATU or HBTU.

Increase the coupling time or

perform a double coupling.

Aggregated peptide chains can

hinder coupling efficiency.

More potent coupling reagents

and longer reaction times can

help drive the reaction to

completion.

Aspartimide formation

involving the Aco residue.

If Aco is followed by a Glycine,

consider using a Dmb-

protected dipeptide (Fmoc-

Aco(OtBu)-(Dmb)Gly-OH) if

available, or use backbone

protection on the preceding

residue.

The side chain carboxyl group

of acidic amino acids can

sometimes react with the

backbone amide to form a

stable six-membered ring

(aspartimide), truncating the

peptide. Backbone protection

can prevent this side reaction.

[4][5]

Quantitative Data Summary
The following tables provide a summary of common solvents and additives used to overcome

peptide aggregation.
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Table 1: Recommended Solvents for Initial Solubilization of Aco-Containing Peptides

Solvent
Recommendation for Aco-
Containing Peptides

Notes

Sterile Water or Dilute Buffer Always the first choice.

Peptides with a high net

charge due to Aco may be

soluble.

Basic Buffer (e.g., 0.1 M

Ammonium Bicarbonate)

Highly recommended for

peptides with a low pI.

The basic pH ensures the

carboxyl groups of Aco are

deprotonated, increasing

solubility.[6]

Dilute Acetic Acid (10-30%)

Generally not recommended

as a first choice unless the

peptide has a high content of

basic residues in addition to

Aco.

An acidic pH will protonate the

Aco side chains, reducing

electrostatic repulsion.

Organic Co-solvents (DMSO,

DMF)

Use if the peptide has

significant hydrophobic

regions.

Dissolve in a small amount of

organic solvent first, then add

to aqueous buffer.[2]

Table 2: Additives and Special Conditions to Mitigate Aggregation
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Additive/Condition Concentration/Setting Application

Guanidine Hydrochloride 6 M
Resolubilizing highly

aggregated peptides.

Urea 8 M
Resolubilizing highly

aggregated peptides.

Chaotropic Salts (e.g., LiCl,

KSCN)
0.8 M - 4 M in DMF

During SPPS to disrupt

secondary structures.

Sonication Intermittent bursts
Aiding initial dissolution of

lyophilized peptide powder.

Temperature < 40°C

Gentle warming can

sometimes aid dissolution, but

monitor for degradation.

Experimental Protocols
Protocol 1: Stepwise Solubilization of an Aco-Containing
Peptide

Initial Test: Before dissolving the entire sample, test the solubility of a small amount of the

lyophilized peptide.

Step 1: Aqueous Solvent. Add a small volume of sterile, deionized water or a dilute buffer

(e.g., 10 mM phosphate buffer) at a pH well above the calculated pI of the peptide. Vortex

briefly.

Step 2: Adjust pH. If the peptide does not dissolve, add a small amount of a dilute basic

solution (e.g., 0.1% aqueous NH₃) dropwise while vortexing.[7]

Step 3: Organic Co-solvent. If the peptide remains insoluble, dissolve a fresh, small sample

in a minimal volume of DMSO. Slowly add this solution dropwise to a stirring aqueous buffer.

If the peptide precipitates, the concentration in the aqueous phase may be too high.

Step 4: Denaturants. For highly intractable peptides, dissolve in 6 M guanidine

hydrochloride. Once dissolved, this stock can be diluted into the final assay buffer, or the
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denaturant can be removed by dialysis or buffer exchange.

Protocol 2: Manual Coupling of a Pseudoproline
Dipeptide during SPPS
This protocol is adapted for the manual incorporation of a structure-breaking dipeptide to

mitigate on-resin aggregation.

Resin Preparation: After the deprotection of the N-terminal Fmoc group of the growing

peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).

Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide

(5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents)

in a minimal volume of DMF or NMP.

Activation: Add DIPEA (10 equivalents) to the dipeptide/coupling reagent mixture and mix

thoroughly.

Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of

free primary amines. A negative result (yellow beads) indicates complete coupling. If the test

is positive, extend the coupling time or repeat the coupling step with fresh reagents.

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to

remove excess reagents before proceeding to the next deprotection step.
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Conceptual Pathway of Peptide Aggregation
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Troubleshooting Workflow for Aco-Peptide Insolubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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